1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine
Overview
Description
1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C13H26N2 and its molecular weight is 210.36 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pyrrolidine Derivatives in Synthetic Chemistry
Pyrrolidines are pivotal in synthetic chemistry due to their presence in many biologically active molecules and natural products. The versatility of pyrrolidine derivatives, such as their use in the synthesis of polypyrroles, which are known for their electrical conductivity and stability, showcases their importance. These materials find applications in various fields, including electronics and materials science (Anderson & Liu, 2000). Additionally, pyrrolidine derivatives are utilized in the development of novel synthetic methodologies, such as redox-annulations for the synthesis of ring-fused pyrrolines, further highlighting their versatility in organic synthesis (Kang, Richers, Sawicki, & Seidel, 2015).
Medicinal Chemistry and Pharmaceutical Applications
In medicinal chemistry, pyrrolidine derivatives are explored for their potential in drug development. They serve as key intermediates and scaffolds for the synthesis of various bioactive molecules, including antibiotics and compounds with potential pharmaceutical applications. For instance, pyrrolidinones, a class of compounds derived from pyrrolidine, are investigated for their use as intermediates, wetting agents, and solvents with relatively low toxicity (Anderson & Liu, 2000).
Applications in Materials Science
Pyrrolidine and its derivatives also find applications in materials science. For example, the synthesis of polypyrroles and their utilization in creating electrically conducting, stable films showcases their potential in developing new materials for electronics and other applications (Anderson & Liu, 2000).
Mechanism of Action
Target of action
Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases
Mode of action
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical pathways
Pyrrolidine derivatives are known to have diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules is a common strategy for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Result of action
Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Biochemical Analysis
Biochemical Properties
1-(3,3,5-Trimethylcyclohexyl)pyrrolidin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring is known to be a versatile scaffold in drug discovery, often used to enhance the pharmacokinetic profile of compounds . The compound’s interactions with enzymes such as carbonic anhydrase and proteins involved in cell signaling pathways highlight its potential in therapeutic applications . These interactions are typically characterized by binding to active sites or allosteric sites, leading to inhibition or activation of the target biomolecule.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, thereby influencing downstream effects such as cell proliferation, differentiation, and apoptosis . Additionally, its impact on gene expression can lead to changes in the production of proteins involved in metabolic pathways, further affecting cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting enzyme activity . Alternatively, it can bind to allosteric sites, inducing conformational changes that enhance enzyme activity. These interactions can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as enhanced cell signaling and metabolic regulation . At higher doses, toxic or adverse effects can occur, including disruption of cellular homeostasis and induction of apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects can have downstream impacts on cellular energy balance and overall metabolic health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation in different cellular compartments can influence its activity and function. For instance, its interaction with membrane transporters can facilitate its uptake into cells, while binding to intracellular proteins can affect its distribution within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall function within the cell. For example, localization to the mitochondria can impact cellular energy production, while nuclear localization can affect gene expression.
Properties
IUPAC Name |
1-(3,3,5-trimethylcyclohexyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-10-6-12(8-13(2,3)7-10)15-5-4-11(14)9-15/h10-12H,4-9,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWZXISTTDRPRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.